N-(3-Cyanophenyl)-2,5-dimethylpyrrole
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Description
N-(3-Cyanophenyl)-2,5-dimethylpyrrole is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.253. The purity is usually 95%.
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Scientific Research Applications
Solid-state Structures and Radical Chemistry
- The study of (Cyanophenyl)dithia- and (Cyanophenyl)diselenadiazolyl Radicals reveals their solid-state structures, showcasing the dimerization and ribbon-like arrays formed by these radicals. This understanding is crucial for the development of materials with specific magnetic and conductive properties (Haddon et al., 1992).
Electrophilicity-Nucleophilicity Relations
- Research into phenyl cations as probes for electrophilicity-nucleophilicity relations helps in fine-tuning organic synthesis reactions, particularly in understanding how different nucleophiles react with electrophiles, which is pivotal for designing synthetic pathways (Dichiarante et al., 2008).
Fluorescent Probes and pH Sensing
- Donor–acceptor-substituted biphenyls have been investigated for their potential as highly sensitive and powerful fluorescent probes for monitoring pH and solvent proticity. This research paves the way for advanced analytical techniques in both research and industrial applications (Maus and Rurack, 2000).
Aminocyanation of Alkenes
- The development of a cooperative palladium/boron catalyst for the intramolecular aminocyanation of alkenes demonstrates an innovative approach to functionalizing molecules, which is valuable for creating complex organic compounds with high precision (Miyazaki et al., 2014).
Polymer Supported DNA Synthesis
- Techniques for polymer-supported DNA synthesis using hydroxybenzotriazole activated phosphotriester intermediates contribute to the field of genetics and biotechnology by offering more efficient methods for synthesizing DNA fragments, which is critical for research and therapeutic applications (Marugg et al., 1984).
Electrochemical Behavior and Material Science
- Studies on the electrochemical behavior of unsymmetrical dihydropyridines provide insights into redox mechanisms and material stability, which are essential for developing new electronic devices and sensors (David et al., 1995).
Organic Sensitizers for Solar Cell Applications
- The engineering of organic sensitizers for solar cell applications highlights the potential of using complex organic molecules to improve the efficiency of photovoltaic devices. Such research is crucial for advancing renewable energy technologies (Kim et al., 2006).
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-10-6-7-11(2)15(10)13-5-3-4-12(8-13)9-14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJROBAUWGQJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.